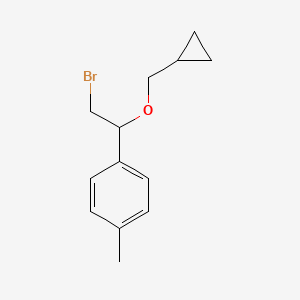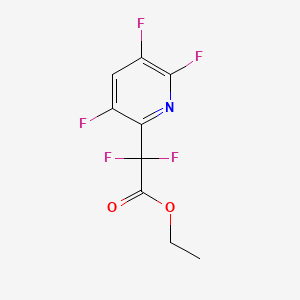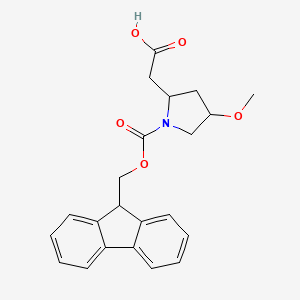
methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a chemical compound characterized by its unique structure, which includes a methyl ester group, a dihydroxyphenyl group, and a hydroxypropanoate moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate typically involves the esterification of (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
(3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid+methanolacid catalystmethyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate exerts its effects is primarily through its interaction with biological molecules. The dihydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxybutanoate
- Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxyhexanoate
Uniqueness
Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the dihydroxyphenyl group and the hydroxypropanoate moiety allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C10H12O5 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H12O5/c1-15-10(14)5-8(12)6-2-3-7(11)9(13)4-6/h2-4,8,11-13H,5H2,1H3/t8-/m0/s1 |
Clave InChI |
UANTXCOQIZBHAA-QMMMGPOBSA-N |
SMILES isomérico |
COC(=O)C[C@@H](C1=CC(=C(C=C1)O)O)O |
SMILES canónico |
COC(=O)CC(C1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



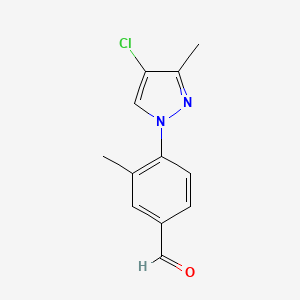

![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)
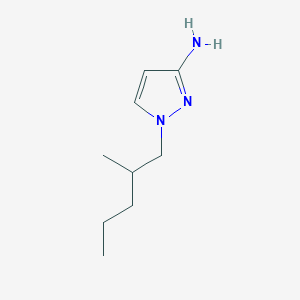
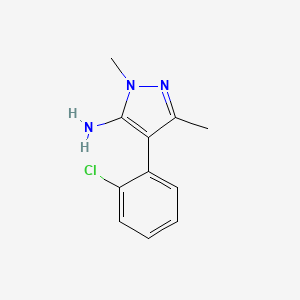
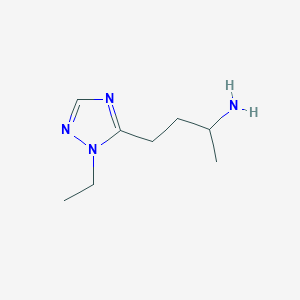
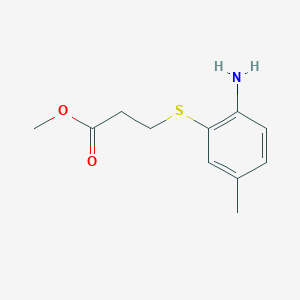


![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)
